3-Amino-4-morpholin-4-ylbenzoic acid
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Overview
Description
3-Amino-4-morpholin-4-ylbenzoic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It belongs to the class of benzoic acids and is characterized by the presence of an amino group and a morpholine ring attached to the benzene ring . This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-morpholin-4-ylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoic acid and morpholine.
Nitration: The nitration of benzoic acid derivatives is carried out to introduce the nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Morpholine Substitution: The amino group is further reacted with morpholine to introduce the morpholine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
3-Amino-4-morpholin-4-ylbenzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-4-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Affecting Gene Expression: It can influence the expression of certain genes, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-morpholin-4-ylbenzoic acid: Similar structure but with different positioning of the amino and morpholine groups.
3-Amino-4-piperidin-4-ylbenzoic acid: Contains a piperidine ring instead of a morpholine ring.
3-Amino-4-morpholin-4-ylbenzamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
3-Amino-4-morpholin-4-ylbenzoic acid is unique due to the specific positioning of the amino and morpholine groups on the benzene ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-4-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFQHYAVDIHNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350631 |
Source
|
Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26586-19-6 |
Source
|
Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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